2-benzyl-7H-purin-6-amine
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Overview
Description
US9138393, also known as 3-Benzyladenine, is a synthetic compound with the molecular formula C12H11N5. It is a derivative of adenine, a purine nucleobase, and features a benzyl group attached to the nitrogen atom at the 3-position of the adenine ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyladenine typically involves the alkylation of adenine with benzyl halides. One common method is the reaction of adenine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Benzyladenine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain high-purity 3-Benzyladenine suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Benzyladenine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the benzyl group or the adenine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyladenine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups to the benzyl moiety.
Scientific Research Applications
3-Benzyladenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cell growth and differentiation.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the formulation of cosmetic products for its anti-aging properties.
Mechanism of Action
The mechanism of action of 3-Benzyladenine involves its interaction with specific molecular targets. In biological systems, it acts as a cytokinin, a class of plant hormones that promote cell division and growth. The compound binds to cytokinin receptors, triggering a signaling cascade that leads to various physiological responses. In medical research, its mechanism of action is studied for its potential to inhibit cancer cell proliferation by interfering with DNA synthesis and repair pathways.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: Another adenine derivative with similar cytokinin activity.
3-Ethyladenine: A structurally related compound with different biological activities.
3-(2-Hydroxyethyl)adenine: A derivative with a hydroxyethyl group instead of a benzyl group.
Uniqueness
3-Benzyladenine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, making it more effective in certain applications compared to other adenine derivatives.
Properties
Molecular Formula |
C12H11N5 |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-benzyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17-9(16-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) |
InChI Key |
LHPVTMAMEMZFIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC(=C3C(=N2)N=CN3)N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=C3C(=N2)N=CN3)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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